Desmethylmaprotiline

Descripción

Origin and Formation as a Metabolite of Maprotiline (B82187)

Maprotiline undergoes extensive metabolism in the liver, with only a small fraction of the parent drug being excreted unchanged. taylorandfrancis.com The primary metabolic pathway for maprotiline is N-demethylation, which leads to the formation of desmethylmaprotiline. amazonaws.comdrugbank.com This process is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2. amazonaws.comtaylorandfrancis.comresearchgate.net Studies have indicated that CYP2D6 is responsible for approximately 83% of this compound formation in vivo, while CYP1A2 contributes the remaining 17%. taylorandfrancis.comresearchgate.net

The formation of this compound is a critical step in the biotransformation of maprotiline. amazonaws.com Following its formation, this compound can undergo further metabolism, including hydroxylation and conjugation, before being excreted. amazonaws.comdrugbank.com

Table 1: Key Enzymes in this compound Formation

| Enzyme | Contribution to Demethylation |

| CYP2D6 | ~83% taylorandfrancis.comresearchgate.net |

| CYP1A2 | ~17% taylorandfrancis.comresearchgate.net |

Significance in Neuropharmacological Research

The study of this compound is significant for several reasons. Firstly, understanding its pharmacokinetic and pharmacodynamic properties is essential for a complete picture of maprotiline's action in the body. Research in rat models has shown that the pharmacokinetics of this compound can be more affected by chronic administration of maprotiline than the parent drug itself. nih.gov

Secondly, the active nature of this compound has implications for therapeutic drug monitoring. Assays have been developed to measure the plasma concentrations of both maprotiline and this compound to better understand their combined therapeutic contribution. nih.govpsu.edu The presence of this active metabolite underscores the complexity of predicting clinical response based solely on the parent drug's concentration.

Finally, investigating the specific actions of this compound on neuronal pathways and receptor systems helps to dissect the intricate mechanisms of antidepressant action. For instance, studies have examined the distribution of both maprotiline and this compound in different brain regions to understand their site-specific effects. nih.govnih.gov

Position within the Landscape of Antidepressant Metabolite Studies

The study of this compound is part of a broader field of research focused on the active metabolites of antidepressant medications. Many antidepressants are metabolized into compounds that also possess pharmacological activity, sometimes with different receptor binding profiles or potencies than the parent drug. frontiersin.orgnih.gov

For example, the metabolite of fluoxetine (B1211875), norfluoxetine, is a potent serotonin (B10506) reuptake inhibitor that contributes significantly to the drug's therapeutic effect. nih.gov Similarly, the metabolite of quetiapine, norquetiapine, has a distinct pharmacological profile that is crucial to the antidepressant efficacy of the parent drug. frontiersin.orgnih.gov

The investigation of this compound contributes to this larger body of knowledge by providing a specific example of a tetracyclic antidepressant's active metabolite. This research helps to build a more comprehensive understanding of how individual genetic variations in metabolic enzymes (pharmacogenomics) can influence the efficacy and side-effect profile of antidepressant treatment by altering the ratio of parent drug to active metabolite. tandfonline.com The study of such metabolites is a key component of advancing personalized medicine in psychiatry. numberanalytics.com

Table 2: Comparison of Parent Antidepressants and Their Active Metabolites

| Parent Drug | Active Metabolite | Primary Mechanism of Metabolite |

| Maprotiline | This compound | Norepinephrine (B1679862) Reuptake Inhibition lookchem.com |

| Fluoxetine | Norfluoxetine | Serotonin Reuptake Inhibition nih.gov |

| Quetiapine | Norquetiapine | Norepinephrine Reuptake Inhibition, various receptor affinities frontiersin.orgnih.gov |

| Mirtazapine (B1677164) | Desmethylmirtazapine | Contributes to overall activity wikipedia.org |

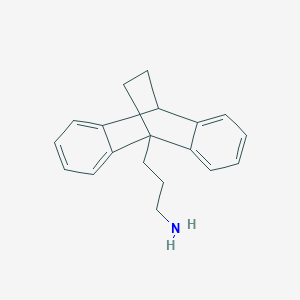

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHUOEQJTQWFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205839 | |

| Record name | Desmethylmaprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-37-9 | |

| Record name | Desmethylmaprotiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmaprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMAPROTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1GL9J364N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Mechanistic Underpinnings

Monoamine Transporter Inhibition

Monoamine transporters are crucial proteins that regulate the concentration of neurotransmitters in the synaptic cleft. nih.gov The therapeutic effect of many antidepressants is derived from their ability to inhibit these transporters, thereby increasing the availability of specific monoamines like norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). nih.gov Desmethylmaprotiline's action is predominantly focused on the norepinephrine transporter.

This compound, much like its parent compound, is a highly potent inhibitor of the norepinephrine transporter (NET). researchgate.net This inhibition is considered a primary mechanism for its antidepressant effects. By blocking the reuptake of norepinephrine from the synapse, it increases the concentration of this neurotransmitter, enhancing noradrenergic signaling. drugbank.com The parent compound, maprotiline (B82187), is recognized as a strong and highly selective inhibitor of norepinephrine reuptake. drugbank.commdpi.com Research indicates that secondary amine tricyclic and tetracyclic antidepressants, such as desipramine (B1205290) and nortriptyline, are generally more potent inhibitors of norepinephrine reuptake than their tertiary amine parent compounds. Following this structure-activity relationship, this compound (a secondary amine) is understood to be a more potent NET inhibitor than maprotiline itself.

| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |

|---|---|---|---|

| Maprotiline (Parent Compound) | 11.1 | 1110 | >10,000 |

In contrast to its potent effect on the norepinephrine transporter, this compound has a significantly weaker inhibitory capacity at the serotonin transporter (SERT). mdpi.com The parent compound, maprotiline, is characterized by its very weak effect on serotonin reuptake, a feature that distinguishes it from many other tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs). drugbank.comunibo.it This selectivity for the norepinephrine transporter over the serotonin transporter is a defining characteristic of its pharmacological profile.

The impact of this compound on the dopamine transporter (DAT) is negligible. mdpi.com Data for its parent compound, maprotiline, shows a very low affinity for DAT, indicating that inhibition of dopamine reuptake is not a significant component of its mechanism of action. nih.gov This lack of potent activity at dopamine transporters further highlights its selectivity as a norepinephrine reuptake inhibitor.

Neuroreceptor Binding and Antagonism

This compound, reflecting the properties of maprotiline, acts as an antagonist at alpha-adrenergic receptors. drugbank.com The parent compound, maprotiline, is a moderate antagonist of the peripheral α1-adrenergic receptor. wdh.ac.idplos.org This action can influence blood pressure regulation. Furthermore, maprotiline acts as an antagonist at central presynaptic α2-adrenergic autoreceptors. wdh.ac.idplos.org Blockade of these inhibitory autoreceptors can lead to a feedback-driven increase in the release of norepinephrine, further enhancing noradrenergic activity. wdh.ac.id

| Compound | α1-Adrenergic Receptor Kd (nM) | α2-Adrenergic Receptor Kd (nM) | 5-HT2 Receptor Kd (nM) |

|---|---|---|---|

| Maprotiline (Parent Compound) | 250 | 2,000 | 130 |

This compound also possesses antagonist properties at certain serotonin receptors. The parent drug, maprotiline, has been identified as an antagonist of the 5-HT2 receptor. nih.gov More recent findings have also highlighted that maprotiline is a potent antagonist of the 5-HT7 receptor, an action that may contribute to its therapeutic effects. wikipedia.org Antagonism at 5-HT2 receptors is a common feature of several antidepressant and antipsychotic medications.

Histamine (B1213489) H1 Receptor Affinity and Antagonism

The parent compound, maprotiline, is characterized by its potent antagonism of the histamine H1 receptor. drugbank.comwikipedia.org This strong antihistaminic action is a significant component of its pharmacological profile. drugbank.com Histamine H1 receptors are widely distributed in the human body, including the central nervous system, and their blockade is associated with sedative effects. drugbank.comwikipedia.org Antagonism at these receptors is a common feature of many tricyclic and tetracyclic antidepressants and is thought to underlie some of their effects. drugbank.comwikipedia.org

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Maprotiline exhibits weak antagonistic activity at muscarinic acetylcholine receptors. drugbank.comwikipedia.org This property means it has a low potential for producing anticholinergic effects, which are mediated by the blockade of these receptors. Muscarinic receptors are a class of G protein-coupled receptors involved in a wide array of functions in the central and peripheral nervous systems. wikipedia.org Anticholinergic activity is a well-known characteristic of older tricyclic antidepressants, but maprotiline is distinguished by its minimal interaction with this receptor system. wikipedia.org

Comparative Pharmacodynamics with Parent Compound and Other Psychotropics

The primary pharmacodynamic action of both maprotiline and its metabolite, this compound, is the inhibition of norepinephrine reuptake. drugbank.comlookchem.com Maprotiline is a strong inhibitor of the norepinephrine transporter (NET), with only weak effects on the serotonin transporter (SERT). drugbank.comwikipedia.org This selectivity for norepinephrine reuptake is a defining feature of its mechanism.

| Compound | Primary Action | Norepinephrine Transporter (NET) Inhibition | Serotonin Transporter (SERT) Inhibition | Histamine H1 Receptor Affinity | Muscarinic Receptor Affinity |

|---|---|---|---|---|---|

| Maprotiline | Norepinephrine Reuptake Inhibitor | Strong drugbank.comwikipedia.org | Weak drugbank.comwikipedia.org | Strong drugbank.comwikipedia.org | Weak drugbank.comwikipedia.org |

| This compound | Norepinephrine Reuptake Inhibitor | Active lookchem.com | Some activity reported lookchem.com | Data not readily available | Data not readily available |

Postulated Mechanisms Underlying Central Nervous System Actions

The central nervous system (CNS) effects of this compound are understood to be linked to its primary mechanism of action: the inhibition of norepinephrine reuptake. lookchem.com By blocking the norepinephrine transporter (NET), both maprotiline and this compound increase the synaptic concentration of norepinephrine in the brain. drugbank.comwikipedia.org This potentiation of noradrenergic neurotransmission is believed to be the core mechanism responsible for the antidepressant effects. wikipedia.org

Enhanced noradrenergic activity in various brain circuits is associated with improvements in mood, concentration, and motivation. The sustained increase in norepinephrine levels at the synapse can lead to adaptive changes in receptor sensitivity and density over time, such as the downregulation of β-adrenergic receptors, which is a common finding with long-term antidepressant treatment. These neuroadaptive changes are thought to be crucial for the therapeutic efficacy of norepinephrine reuptake inhibitors.

Pharmacokinetics and Biotransformation

Metabolic Pathways of Desmethylmaprotiline Formation

This compound is not administered directly but is formed in the body through the metabolic breakdown of Maprotiline (B82187). amazonaws.comdrugbank.comnih.gov It is recognized as the principal and pharmacologically active metabolite of its parent compound. amazonaws.comencyclopedia.pubmdpi.comnih.gov

The biotransformation of Maprotiline into this compound is catalyzed by a specific group of enzymes primarily located in the liver. researchgate.netnih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of Maprotiline. researchgate.netnih.gov Research has identified several isozymes that participate in the N-demethylation process:

CYP2D6: This is the main enzyme responsible for the formation of this compound. amazonaws.comresearchgate.netnih.govdrugsporphyria.neteugenomic.com Its involvement is significant and subject to genetic polymorphism, which can lead to variations in metabolism among individuals. researchgate.netnih.govnih.gov

CYP1A2: This isozyme also contributes to the N-demethylation of Maprotiline, but to a lesser extent than CYP2D6. amazonaws.comresearchgate.netnih.govdrugsporphyria.net

CYP3A4: Studies using inhibitors like ketoconazole (B1673606) have shown that CYP3A4 has a relevant role in the formation of this compound. researchgate.netnih.gov

CYP2C19: The involvement of CYP2C19 has been suggested, particularly in cases of ultra-rapid metabolism of Maprotiline that are not fully explained by the activity of CYP2D6 and CYP1A2. scialert.netnih.govresearchgate.net However, some research indicates it is not a primary pathway for this specific transformation. mdpi.com

The contribution of each isozyme to the formation of this compound has been quantified. Studies estimate that at therapeutic plasma concentrations, CYP2D6 is responsible for approximately 83% of this compound formation, while CYP1A2 accounts for the remaining 17%. researchgate.netnih.govtaylorandfrancis.com

In vitro studies using human liver microsomes and selective inhibitors have helped to elucidate the specific roles and kinetics of these enzymes. For instance, quinidine (B1679956) is used to selectively inhibit CYP2D6, and furafylline (B147604) is used to inhibit CYP1A2. researchgate.netnih.gov These experiments have shown that CYP2D6 acts as the high-affinity enzyme in this metabolic process, while CYP1A2 is a low-affinity enzyme. researchgate.netnih.gov

Enzyme Kinetic Parameters for this compound Formation

This table presents the Michaelis-Menten constant (KM) and inhibition constant (Ki) for the key enzymes involved in the N-demethylation of Maprotiline, based on data from human liver microsome studies. researchgate.netnih.gov

| Enzyme | Parameter | Value (μM) | Inhibitor Used |

|---|---|---|---|

| CYP2D6 (High-Affinity Site) | KM | 71 - 84 | Quinidine |

| Ki | 0.13 - 0.61 | ||

| CYP1A2 (Low-Affinity Site) | KM | 426 - 531 | Furafylline |

| Ki | 0.11 - 1.3 |

Enzymatic Systems Involved in Formation

Secondary Metabolic Transformations of this compound

Once formed, this compound itself becomes a substrate for further metabolic reactions, known as secondary transformations. mdpi.comosti.govnih.gov

A significant secondary metabolic pathway for this compound is acetylation. taylorandfrancis.comnih.gov This reaction leads to the formation of N-acetylthis compound. scialert.netnih.gov This metabolite has been detected in the plasma of patients, although often at low concentrations. nih.gov Research using gas chromatography/mass spectrometry has been employed to quantify both N-acetylmaprotiline and N-acetylthis compound. nih.gov The presence of N-acetylthis compound does not appear to be linked to the patient's acetylator phenotype as determined by standard pharmacogenetic tests. nih.gov

Compound Glossary

N-Oxide Formation

The metabolic transformation of this compound includes the formation of N-oxide derivatives. Following its formation from maprotiline, this compound can be further metabolized to maprotiline-N-oxide. drugbank.comnih.gov This N-oxidation pathway is a recognized route in the biotransformation of maprotiline and its metabolites, although the resulting N-oxide is generally considered a minor metabolite. drugbank.comencyclopedia.pub N-oxides are typically formed through the enzymatic action of cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com While N-oxidation is a possible metabolic fate, it represents a less prominent pathway compared to other biotransformation reactions for this compound. nih.gov

Hydroxylated Metabolites (e.g., 3-OH-maprotiline, 2-OH-maprotiline, 2,3-dihydrodiol)

Hydroxylation represents a major pathway in the metabolism of maprotiline and, by extension, its active metabolite, this compound. The aromatic portion of the molecule is a key site for this reaction. amazonaws.comtaylorandfrancis.com The principal hydroxylated metabolites identified include 2-hydroxymaprotiline and 3-hydroxymaprotiline. nih.govtaylorandfrancis.com

Another notable metabolic process is the formation of a 2,3-dihydrodiol metabolite. amazonaws.comtaylorandfrancis.com This transformation occurs via the arene oxide pathway, where an epoxide is initially formed on the aromatic ring and subsequently hydrated to the corresponding dihydrodiol. amazonaws.com These hydroxylated metabolites account for a fraction of the dose excreted in urine, with the majority being eliminated as glucuronide conjugates of the primary metabolites. amazonaws.com

Distribution Characteristics

The manner in which this compound distributes throughout the body is a critical factor influencing its pharmacological effects.

Following the administration of maprotiline, this compound is formed and distributed systemically. amazonaws.com Studies have shown that after chronic administration of maprotiline, the area under the curve (AUC) for this compound in the serum increases significantly, more so than for the parent compound. nih.gov This suggests that the distribution of this compound into tissues may be inhibited after prolonged treatment, leading to its accumulation in the serum. nih.gov The volume of distribution for maprotiline is large, ranging from 23 to 27 L/kg, indicating extensive tissue distribution. amazonaws.commims.com

Pharmacokinetic Parameters of Maprotiline and this compound

| Parameter | Maprotiline | This compound | Notes |

| Parent Drug | N/A | Maprotiline | This compound is the active metabolite. drugbank.comamazonaws.com |

| Elimination Half-life | ~43-45 hours amazonaws.com | Longer than maprotiline | Contributes to accumulation in plasma. nih.gov |

| Plasma Protein Binding | 88-90% amazonaws.com | Similar to maprotiline | High binding affinity. nih.gov |

| CNS Penetration | Readily crosses BBB nih.govnih.gov | Equivalent ability to penetrate the brain as maprotiline nih.govnih.gov | Significant concentrations found in brain tissue. nih.gov |

This compound effectively penetrates the blood-brain barrier (BBB), a crucial step for its activity within the central nervous system (CNS). nih.govmdpi.com Studies conducted in rats have demonstrated that both maprotiline and this compound are present in various brain regions following administration of the parent drug. nih.gov

Initial studies indicated that the ability of maprotiline and this compound to penetrate the brain is equivalent. nih.govnih.gov The ratio of their concentrations in the brain versus the serum was found to be similar after a single dose. nih.gov However, upon chronic administration, while the concentration of this compound increases significantly in the serum, its increase in the brain is less pronounced. nih.gov This suggests that prolonged exposure may inhibit the distribution of this compound into brain tissue. nih.gov Despite this, it achieves an even distribution across different brain regions. nih.gov The concentration of maprotiline in the cerebrospinal fluid (CSF) is about 2% to 13% of the serum concentration. amazonaws.com

This compound, like its parent compound and other tricyclic antidepressants, is highly bound to plasma proteins. amazonaws.comnih.gov The bound fraction of maprotiline is reported to be between 88% and 90%. amazonaws.commims.com This binding is largely independent of age or disease state. amazonaws.com The primary proteins involved in this binding are albumin and alpha-1-acid glycoprotein (B1211001) (AAG). sygnaturediscovery.comscielo.org.mx Since only the unbound, or free, fraction of a drug is pharmacologically active and available for metabolism and excretion, the high degree of protein binding is a significant factor in the pharmacokinetics of this compound. wikipedia.org

Elimination Pathways and Kinetics

The elimination of this compound from the body follows first-order kinetics, meaning the rate of elimination is proportional to the drug's concentration. unil.chderangedphysiology.com The primary route of elimination for maprotiline and its metabolites is through metabolic transformation followed by excretion. amazonaws.com

The main metabolic pathways are N-demethylation and hydroxylation. taylorandfrancis.comhres.ca The resulting metabolites, including this compound and its hydroxylated forms, are then largely conjugated with glucuronic acid before being excreted. amazonaws.com Approximately 70% of the drug and its metabolites are eliminated in the urine, with the remainder excreted in the feces. mims.com The elimination half-life of maprotiline is approximately 43 to 45 hours, and the half-life of this compound is even longer, which contributes to its accumulation with repeated dosing. amazonaws.comnih.gov

Excretion Routes and Proportions

The elimination of maprotiline and its primary active metabolite, this compound, occurs predominantly through metabolic transformation followed by excretion. amazonaws.com The primary route of elimination is via the kidneys into the urine, with a smaller portion eliminated through the feces. drugbank.commims.com Research indicates that approximately 60% to 70% of an orally administered dose of maprotiline is excreted in the urine as metabolites over a period of 21 days, while about 30% is eliminated in the feces. drugbank.commims.com

Only a very small fraction, between 2% and 4%, of the parent drug maprotiline is excreted unchanged in the urine. amazonaws.comwikipedia.org The vast majority of the drug undergoes extensive metabolism. The main metabolic pathway is N-demethylation to form this compound. amazonaws.comdrugbank.com Both maprotiline and this compound are further metabolized through processes like hydroxylation and the formation of aromatic methoxy (B1213986) derivatives. amazonaws.comdrugfuture.com These metabolites are then conjugated, primarily with glucuronic acid, to increase their water solubility for excretion. amazonaws.com These glucuronide conjugates constitute the majority (around 75%) of the substances eliminated in the urine. amazonaws.com Other hydroxylated metabolites, such as isomeric phenols and dihydrodiols, account for a smaller portion (4% to 8%) of the dose excreted renally. amazonaws.com

The major pathways of excretion for drugs and their metabolites are the kidneys (into urine) and the liver (into bile and subsequently feces). libretexts.orgpharmacylibrary.com For non-volatile drugs like maprotiline, the urine is the most significant route. libretexts.org

Excretion Proportions of Maprotiline and its Metabolites

| Excretion Route | Proportion of Dose | Form of Excreted Substance |

|---|---|---|

| Urine | ~60-70% drugbank.commims.com | Primarily as conjugated metabolites (glucuronides) amazonaws.com |

| Feces | ~30% drugbank.commims.com | Unabsorbed drug and metabolites libretexts.org |

| Urine (Unchanged) | ~2-4% amazonaws.comwikipedia.org | Parent drug (Maprotiline) |

Elimination Half-Life Kinetics

The elimination of this compound from the body follows first-order kinetics, meaning a constant fraction of the drug is eliminated per unit of time. nih.govnih.gov The elimination half-life (t½) is the time required for the concentration of the compound in the plasma to decrease by half. nih.govderangedphysiology.com This parameter is crucial for understanding the duration of the compound's presence in the body.

This compound has a notably long elimination half-life, which is reported to be even longer than that of its parent compound, maprotiline. drugfuture.com The average elimination half-life of maprotiline is approximately 43 to 45 hours, with a reported range of 27 to 58 hours. amazonaws.comdrugsporphyria.net For its active metabolite, this compound, the elimination half-life is significantly extended, with a range of 60 to 90 hours. drugfuture.com Studies in rats have shown that this compound's concentration declines monoexponentially from both serum and brain regions, which is characteristic of first-order elimination. nih.govresearchgate.net

The elimination half-life is determined by the volume of distribution (Vd) and the clearance (CL) of the drug from the body. nih.govderangedphysiology.com Most clinically relevant drugs, like this compound's parent compound, follow first-order elimination kinetics. nih.gov

Elimination Half-Life of Maprotiline and this compound

| Compound | Reported Elimination Half-Life (t½) |

|---|---|

| Maprotiline | 27–58 hours drugfuture.comdrugsporphyria.net |

| This compound | 60–90 hours drugfuture.com |

Influence of Chronic Exposure on Elimination Profiles

Chronic administration of maprotiline significantly influences the pharmacokinetics of its metabolite, this compound. nih.gov Research conducted in rats has provided detailed insights into how long-term exposure alters the elimination and distribution profiles of both the parent drug and its primary metabolite. nih.govresearchgate.net

In a study involving the chronic administration of maprotiline to rats, a notable finding was the substantial increase in the serum concentration of this compound over time. nih.gov Specifically, after chronic administration, the area under the concentration-time curve (AUC)—a measure of total drug exposure—for this compound in the serum increased by 4.1 times compared to after a single dose. nih.govresearchgate.net In contrast, the AUC for the parent compound, maprotiline, did not show a marked change. nih.govresearchgate.net

This accumulation of this compound in the serum was not attributed to an increase in its formation, as in vitro metabolism studies showed no evidence of enhanced N-demethylation activity. nih.govresearchgate.net Instead, the findings suggest an inhibited distribution of this compound into tissues, including the brain, following chronic exposure. nih.govresearchgate.net While the AUC for this compound in the brain did increase (by 2.3 times), this rise was less pronounced than the increase observed in the serum. nih.govresearchgate.net These results indicate that the pharmacokinetics of this compound are more profoundly affected by chronic administration than those of maprotiline. nih.gov

Effect of Chronic Maprotiline Administration on AUC in Rats

| Compound | Compartment | Change in AUC (Chronic vs. Acute) |

|---|---|---|

| Maprotiline | Serum | No marked change nih.govresearchgate.net |

| This compound | Serum | 4.1-fold increase nih.govresearchgate.net |

| This compound | Brain | 2.3-fold increase nih.govresearchgate.net |

Neurochemical and Neurobiological Effects

Modulation of Central Neurotransmitter Systems

Desmethylmaprotiline, like its parent compound, modulates several key neurotransmitter systems in the brain, though its affinity varies significantly among them. Its action is most pronounced on the noradrenergic system.

The primary neurochemical action of this compound is the potentiation of the noradrenergic system. This is achieved through the robust inhibition of norepinephrine (B1679862) (noradrenaline) reuptake from the synaptic cleft. nih.gov By blocking the norepinephrine transporter (NET), this compound increases the concentration and prolongs the availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. drugbank.com This potent and selective inhibition of norepinephrine reuptake is considered the main driver of its therapeutic effects. nih.gov The parent compound, maprotiline (B82187), is recognized as a strong inhibitor of noradrenaline reuptake in both the brain and peripheral tissues. drugbank.com

In contrast to its powerful effect on the noradrenergic system, this compound has a markedly weaker direct effect on the serotonergic system. Research indicates that its parent compound, maprotiline, is a weak inhibitor of serotonin (B10506) reuptake, with some studies suggesting it does not significantly block the serotonin transporter (SERT) at all. nih.govdrugbank.com

However, this compound can indirectly influence serotonergic activity. Its parent drug, maprotiline, functions as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors. drugbank.com Blockade of these receptors, which normally inhibit norepinephrine and serotonin release, is postulated to result in an increase in central noradrenergic and, consequently, serotonergic activity. drugbank.com This indirect enhancement of serotonin release is a key aspect of its mechanism that distinguishes it from selective serotonin reuptake inhibitors (SSRIs).

Table 1: Summary of this compound's Effects on Monoamine Transporters

| Neurotransmitter System | Transporter | Effect of this compound |

| Noradrenergic | Norepinephrine Transporter (NET) | Potent Inhibition |

| Serotonergic | Serotonin Transporter (SERT) | Weak Inhibition |

| Dopaminergic | Dopamine (B1211576) Transporter (DAT) | Weak Inhibition |

Neurotransmitter Receptor Regulation and Adaptations

Chronic administration of psychoactive compounds like this compound leads to adaptive changes in the central nervous system. These neuroplastic adaptations include the regulation of neurotransmitter receptors, which are thought to be crucial for the long-term therapeutic effects of antidepressants. researchgate.netpsychiatry-psychopharmacology.com

The activity of somatodendritic autoreceptors, particularly the 5-HT1A receptor, is a critical component in the regulation of the serotonin system. These autoreceptors act as a "brake," providing negative feedback that inhibits the firing of serotonin neurons. frontiersin.orgscienceopen.com While SSRIs directly increase serotonin levels in the raphe nuclei, leading to the gradual desensitization of these 5-HT1A autoreceptors, the effect of this compound is more indirect. csic.esfrontiersin.org

The primary influence stems from the antagonism of α2-adrenergic autoreceptors by its parent compound, maprotiline. drugbank.com By blocking these inhibitory autoreceptors, noradrenergic and serotonergic cell firing is enhanced. drugbank.comwikipedia.org This increased serotonergic transmission indirectly stimulates postsynaptic 5-HT1A receptors, a mechanism functionally distinct from the direct autoreceptor desensitization caused by sustained serotonin levels seen with SSRIs. wikipedia.orgnih.gov

Long-term treatment with antidepressants often results in the downregulation of postsynaptic receptors as the system adapts to increased neurotransmitter availability. psychiatry-psychopharmacology.com This is a homeostatic mechanism that can lead to lasting alterations in neural function. researchgate.net

Specifically, chronic administration of maprotiline has been shown in rat studies to decrease the binding to 5-hydroxytryptamine2A (5-HT2A) receptors in the brain, indicating a downregulation of this receptor subtype. nih.gov Furthermore, a common adaptation observed with many traditional antidepressants is the downregulation of postsynaptic β-adrenergic receptors in the cerebral cortex, a change that occurs in response to the chronic increase in synaptic norepinephrine. psychiatry-psychopharmacology.com This reduction in receptor density is a key neuroadaptive change that contributes to the therapeutic profile of compounds that potentiate the noradrenergic system.

Table 2: Summary of Receptor Regulation and Adaptations with this compound/Maprotiline

| Receptor Type | Location | Observed Adaptation |

| 5-HT2A Receptor | Postsynaptic | Downregulation |

| β-Adrenergic Receptor | Postsynaptic | Downregulation |

| α2-Adrenergic Autoreceptor | Presynaptic | Antagonism/Blockade |

| 5-HT1A Autoreceptor | Somatodendritic/Presynaptic | Indirect Modulation (via α2-adrenergic antagonism) |

Electrophysiological and Neurophysiological Correlates (where applicable as metabolite)

The neurophysiological effects of maprotiline, and by extension its active metabolite, are rooted in its potent and selective inhibition of norepinephrine reuptake at the synaptic cleft. amazonaws.comdrugbank.comnih.gov This action increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. Unlike many tricyclic antidepressants, maprotiline and its metabolite have a notably weak effect on the reuptake of serotonin. nih.govnih.gov

Further neurophysiological correlates include antagonist activity at several key receptors. Maprotiline demonstrates a marked affinity for histamine (B1213489) H1 receptors, which is linked to its sedative effects. amazonaws.comdrugbank.com It also shows moderate antagonism for alpha-1-adrenergic receptors and weak anticholinergic activity. drugbank.com An important aspect of its mechanism is its action as an antagonist at central presynaptic α2-adrenergic autoreceptors, which is theorized to further increase central noradrenergic and serotonergic activity. drugbank.com

From an electrophysiological standpoint, maprotiline influences neuronal activity in ways that can be measured, for instance, by electroencephalogram (EEG). Studies on maprotiline have noted changes in EEG patterns, including an increase in the density and amplitude of alpha-waves, alongside a decrease in alpha-wave frequency. drugbank.comhres.ca A significant electrophysiological consideration is that maprotiline, similar to other cyclic antidepressants, has the potential to lower the convulsive threshold. drugbank.comhres.ca

The effects on cardiac electrophysiology have also been a subject of study for the parent compound, maprotiline. These investigations are relevant as this compound is present in circulation and contributes to the systemic effects. Research on isolated cardiac preparations has shown that maprotiline can depress both the fast inward sodium current and the slow inward calcium current in cardiac muscle cells. nih.gov In studies on guinea pig papillary muscles, maprotiline was found to decrease the maximum rate of depolarization (Vmax) and the duration of the action potential in a dose-dependent manner. nih.gov In rabbit sinoatrial node cells, maprotiline reduced the heart rate, Vmax, and the amplitude of the action potential. nih.gov

The following table summarizes the key electrophysiological and neurophysiological effects attributed to maprotiline, to which this compound, as its primary active metabolite, is expected to be a major contributor.

| Parameter | Effect of Maprotiline (Contribution from this compound expected) | References |

| Norepinephrine Reuptake | Potent and selective inhibition | amazonaws.comdrugbank.comnih.gov |

| Serotonin Reuptake | Weak inhibition | nih.govnih.gov |

| Receptor Activity | - Strong H1 receptor antagonism- Moderate α1-adrenergic antagonism- Weak anticholinergic activity- Presynaptic α2-adrenergic antagonism | amazonaws.comdrugbank.com |

| EEG Correlates | - Increased alpha-wave density- Increased alpha-wave amplitude- Decreased alpha-wave frequency | drugbank.comhres.ca |

| Convulsive Threshold | Lowered | drugbank.comhres.ca |

| Cardiac Electrophysiology | - Depression of fast inward Na+ current- Depression of slow inward Ca2+ current- Decreased Vmax in papillary muscle- Decreased action potential duration in papillary muscle- Reduced heart rate in sinoatrial node | nih.gov |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for the analysis of Desmethylmaprotiline, providing the necessary specificity and sensitivity to measure clinically relevant concentrations in complex biological fluids such as plasma and urine. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied, each coupled with specific detection methods to enhance selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound due to its versatility and efficiency in separating non-volatile and thermally labile compounds. Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.

Ultraviolet (UV) detection is a common and robust method for quantifying this compound following HPLC separation. A reversed-phase HPLC method has been developed for the simultaneous measurement of maprotiline (B82187) and this compound in biological fluids. oup.com This method involves a C18 column and a mobile phase consisting of acetonitrile (B52724) (30%) in a phosphate (B84403) buffer (pH 2.5), with UV detection at 205 nm. oup.comnih.gov This low wavelength is selected to maximize the absorbance of the analyte. The method demonstrates good linearity and a detection limit of approximately 15 nmol/L for this compound. oup.com An internal standard, such as desmethyldoxepine, is typically used to ensure accurate quantification. oup.com The sample preparation often involves a liquid-liquid extraction procedure, including an acidic wash and subsequent extraction with a solvent like hexane (B92381) under alkaline conditions to ensure clean chromatograms. oup.com

Table 1: HPLC-UV Method Parameters for this compound Analysis. oup.com

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile (30%) in 0.1 M Potassium Phosphate Buffer (pH 2.5) |

| Flow Rate | 2 mL/min |

| Detection Wavelength | 205 nm |

| Internal Standard | Desmethyldoxepine |

| Detection Limit | 15 nmol/L |

| Linearity Range | 20 to 8000 nM |

| Recovery | ~80.0% - 83.4% |

Fluorescence detection offers enhanced sensitivity and selectivity compared to UV detection for certain compounds. While specific studies focusing solely on the fluorescence detection of this compound are less common, methods developed for structurally similar compounds, such as the metabolites of mirtazapine (B1677164), demonstrate the potential of this technique. For instance, HPLC methods with fluorescence detection for desmethylmirtazapine have been established, often involving excitation wavelengths around 290 nm and emission wavelengths around 350-370 nm. brieflands.comresearchgate.net These methods can achieve low limits of quantification, often in the low ng/mL range, making them suitable for therapeutic drug monitoring. researchgate.netnih.gov The application of such sensitive fluorescence detection methods to this compound would likely require derivatization to introduce a fluorophore, or leveraging its native fluorescence if sufficiently strong.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of this compound, particularly when coupled with highly selective detectors. This method typically requires derivatization to increase the volatility and thermal stability of the analyte.

Nitrogen-Phosphorus Detection (NPD) is a highly selective detection method for compounds containing nitrogen or phosphorus, making it exceptionally well-suited for the analysis of this compound. scioninstruments.com GC-NPD methods have been successfully developed for the determination of maprotiline and this compound in plasma and urine. nih.gov These methods provide high sensitivity and selectivity, minimizing interference from other compounds present in biological samples. mdpi.com The use of a capillary column, such as an HP-5MS, is common for achieving optimal separation. mdpi.com Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before GC analysis. mdpi.com

Electron-Capture Detection (ECD) is a sensitive detection technique for electrophilic compounds, particularly those containing halogens. To utilize GC-ECD for the analysis of this compound, a derivatization step is necessary to introduce an electron-capturing group, such as a trifluoroacetyl or heptafluorobutyryl group, onto the molecule. mdpi.com This derivatization significantly enhances the detector's response to the analyte. While less common than NPD for this specific compound, GC-ECD has been historically used for the analysis of various tricyclic antidepressants and their metabolites after appropriate derivatization. mdpi.com The method's sensitivity allows for the detection of very low concentrations of the analyte in biological samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone for the bioanalysis of this compound, offering superior performance in terms of sensitivity, specificity, and high-throughput capabilities. nih.govveedalifesciences.com This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

In a typical LC-MS/MS method, this compound and other analytes are separated on a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, sometimes with additives like formic acid to improve ionization. researchgate.netresearchgate.net Gradient elution is commonly employed to achieve optimal separation of multiple compounds within a short analytical run time. nih.govresearchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. nih.govshimadzu.eu Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. This highly selective detection method minimizes interference from other components in the biological matrix. nih.govshimadzu.eu For instance, one study utilized a triple quadrupole mass spectrometer for the quantification of 37 antidepressants and their metabolites, including this compound. shimadzu.eu Another method reported the successful use of UPLC-MS/MS for the determination of 71 neuropsychotropic drugs, including this compound, in human serum. nih.gov

The utilization of high-resolution mass spectrometry (HRAM-MS) has also been demonstrated for the quantification of this compound and other antidepressants, providing excellent accuracy and the ability to perform in-depth qualitative investigations alongside routine quantification. thermofisher.com

Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, or whole blood necessitates an effective sample preparation step to remove interfering substances like proteins and phospholipids. mdpi.commz-at.de The goal is to obtain a clean extract containing the analyte of interest, which is compatible with the analytical instrument. mz-at.demdpi.com Common techniques include solid-phase extraction, liquid-liquid extraction, and protein precipitation. mdpi.comgerstelus.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of analytes from complex biological samples. mdpi.comresearchgate.net It offers advantages such as high selectivity, cleaner extracts, and reduced solvent consumption compared to liquid-liquid extraction. researchgate.net

For the extraction of this compound and its parent compound, various SPE cartridges can be employed. One study detailed a method using Bond Elut LRC Certify cartridges for the extraction of this compound and other drugs from whole blood. mdpi.com Another approach utilized mixed-mode OASIS MCX cartridges for the automated extraction of multiple antidepressants and their metabolites from plasma and oral fluid. researchgate.net The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable organic solvent. researchgate.net For example, a method for mirtazapine and its desmethyl metabolite involved conditioning a cartridge with methanol (B129727) and water, washing with water and 10% methanol, and eluting with acetonitrile. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a traditional and effective method for sample preparation, based on the partitioning of the analyte between two immiscible liquid phases. nih.govscielo.br For basic compounds like this compound, the biological sample is typically alkalinized to a pH of around 9 to ensure the analyte is in its non-ionized, more organic-soluble form. researchgate.net

A common LLE procedure involves adding an organic solvent, such as a mixture of n-hexane and ethyl acetate, to the alkalinized sample. mdpi.com After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected. scielo.br Sometimes, a back-extraction step into an acidic aqueous solution is performed to further purify the analyte. mdpi.comresearchgate.net One study described a simultaneous quantification method for several drugs, including this compound, in human serum using two consecutive liquid-liquid extractions. nih.gov Another study established a rapid LLE procedure for 136 analytes from various drug classes in plasma. nih.gov

Protein Precipitation

Protein precipitation is a simpler and faster method for sample cleanup, often used in high-throughput settings. mz-at.desigmaaldrich.com It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, to the biological sample. nih.govmz-at.desigmaaldrich.com This denatures and precipitates the proteins, which are then removed by centrifugation. mz-at.de

A UPLC-MS/MS method for 71 neuropsychotropic drugs, including this compound, utilized protein precipitation with a methanol-acetonitrile mixture for sample preparation. nih.gov Another automated system for antidepressant analysis performed protein precipitation using a specific precipitant that included internal standards. shimadzu.eu While effective at removing proteins, this technique may not remove other interfering substances like phospholipids, which can cause ion suppression in LC-MS analysis. mz-at.de

Method Validation Parameters in Academic Research

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated. europa.eunist.gov Method validation is a critical process in bioanalytical research and involves assessing several key parameters. resolian.comeuropa.eu

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. resolian.comut.ee This is fundamental for accurate quantification. The calibration range defines the lower and upper concentration limits for which the method is shown to be linear, accurate, and precise. europa.eu

To determine linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte. europa.eu These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response against the analyte concentration. nih.gov The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression, which should be close to 1. scielo.org.mx

For the analysis of this compound and related compounds, various calibration ranges have been established in research studies. For instance, one HPLC method for this compound had a calibration range of 50-400 µg/L. nih.gov A more sensitive LC-MS/MS method for desmethylmirtazapine showed linearity in the range of 0.1–100.0 ng/mL. researchgate.net Another UPLC-MS/MS method for a panel of antidepressants used a broad calibration range from 10 ng/mL to 1000 ng/mL. researchgate.net The selection of the calibration range depends on the expected concentrations of the analyte in the study samples. europa.eu

Accuracy and Precision Assessment

The reliability of any analytical method hinges on its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of two or more measurements to each other. scioninstruments.com In the context of quantifying this compound, these parameters are rigorously evaluated during method validation to ensure the data generated is dependable for research and clinical applications.

High-performance liquid chromatography (HPLC) methods have demonstrated good precision for this compound analysis. In one reversed-phase HPLC method, the within-run reproducibility, expressed as the coefficient of variation (CV), was 10.0% at a concentration of 500 nM and 5.2% at 3000 nM for this compound. oup.com For therapeutic drug monitoring (TDM) of antidepressants in general, consensus guidelines suggest that precision should be less than 15% (CV), and accuracy should show a deviation of less than 15% from the nominal value. nih.gov

Table 1: Examples of Precision Data for this compound and Related Metabolites

| Analyte | Method | Concentration | Precision (CV% or RSD%) | Source |

|---|---|---|---|---|

| This compound | HPLC-UV | 500 nM | 10.0% | oup.com |

| This compound | HPLC-UV | 3000 nM | 5.2% | oup.com |

| Various Metabolites | SBSE-HPLC-FLD | N/A | < 13% | researchgate.net |

| N-Desmethylmirtazapine | HPLC-UV | N/A | < 2.9% | nih.govbrieflands.com |

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu These parameters are crucial for methods used in toxicological screening and therapeutic monitoring, especially when dealing with low concentrations of metabolites like this compound.

Various analytical techniques have been employed to achieve low detection and quantification limits for this compound and other antidepressant metabolites. A reversed-phase HPLC method with UV detection determined the detection limit for this compound to be 11 nmoles/L. oup.comnih.govoup.com Gas chromatography-mass spectrometry (GC-MS) methods can also achieve low LOQ values, which can be further reduced to as low as 0.2 ng/mL when combined with a preconcentration step. mdpi.com

For broader screening, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for over 100 analytes, including antidepressants. For 106 of these compounds, the LOD in whole blood, plasma, and serum was lower than the lowest therapeutic concentrations. researchgate.net Another study using GC-MS/MS for forensic purposes reported LODs for 39 different antidepressants and antipsychotics ranging from 0.1 to 3.2 ng/mL, with LOQs between 5 and 10 ng/mL. nih.gov In a method specifically analyzing various metabolites in different biological samples, the LOQs were found to be in the range of 0.2–2 μg/L for plasma. researchgate.net

Table 2: Examples of LOD and LOQ for this compound and Other Antidepressant Metabolites

| Analyte | Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| This compound | HPLC-UV | Biological Fluids | 11 nmol/L | N/A | oup.comnih.govoup.com |

| N-Desmethylmirtazapine | HPLC-UV | Human Plasma | 0.15 ng/mL | 0.46 ng/mL | nih.govbrieflands.com |

| Various Metabolites | SBSE-HPLC-FLD | Plasma | N/A | 0.2–2 µg/L | researchgate.net |

| Various Metabolites | SBSE-HPLC-FLD | Brain Tissue | N/A | 2–20 ng/g | researchgate.net |

| Various Metabolites | SBSE-HPLC-FLD | Urine | N/A | 1–10 µg/L | researchgate.net |

| Various Antidepressants | GC-MS/MS | Dried Blood Spots | 0.1–3.2 ng/mL | 5–10 ng/mL | nih.gov |

Application in Biological Matrices: Plasma, Serum, Urine, and Brain Homogenates

The quantification of this compound is essential in various biological matrices to understand the pharmacokinetics and distribution of its parent compound, maprotiline. Analytical methods have been successfully developed and applied to several key biological samples. diagam.com

Plasma and Serum: Plasma and serum are the most common matrices for therapeutic drug monitoring. nih.gov Several methods, including HPLC and GC-MS, have been developed for the simultaneous quantification of maprotiline and this compound in plasma. oup.comnih.gov These methods are used to monitor patient drug levels and in pharmacokinetic studies. For sample preparation, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the analytes from the complex plasma matrix. oup.commdpi.com

Urine: Urine is a critical matrix for toxicological screening and metabolic studies. The excretion of drugs and their metabolites via urine makes it a valuable, non-invasive sample type. Analytical methods have been validated for quantifying antidepressant metabolites in urine, often using techniques like SBSE-HPLC-FLD, which can achieve LOQs in the range of 1–10 μg/L. researchgate.net

Brain Homogenates: To study the central nervous system effects of a drug, it is necessary to measure its concentration and that of its active metabolites in brain tissue. rsc.org This requires homogenization of the tissue to create a liquid sample that can be processed. mdpi.com Methods such as HPLC with fluorescence detection have been successfully applied to determine the concentration of antidepressant metabolites in rat brain homogenates, with reported LOQs for some metabolites as low as 2–20 ng/g of tissue. researchgate.net

The ability to accurately measure this compound across these different biological matrices allows for a comprehensive understanding of its disposition in the body.

Structure Activity Relationship Sar Studies

Principles of SAR in the Context of Desmethylmaprotiline

The structure-activity relationship (SAR) for this compound is largely inferred from its parent compound, maprotiline (B82187), and other tetracyclic and tricyclic antidepressants. scialert.netwikipedia.orgwebmd.com These compounds share a common mechanism of action, primarily the inhibition of norepinephrine (B1679862) reuptake. scialert.netrxlist.com The core principles of SAR in this context revolve around the distinct tetracyclic ring system and the attached alkylamine side chain.

The tetracyclic structure, characterized by four fused rings, provides a rigid framework that is essential for binding to the norepinephrine transporter (NET). wikipedia.orgnih.gov This rigid conformation is believed to contribute to the compound's selectivity for the NET over the serotonin (B10506) transporter (SERT). nih.gov Modifications to this ring system, such as the introduction or alteration of substituents, can significantly impact binding affinity and selectivity.

The alkylamine side chain plays a pivotal role in the molecule's interaction with the transporter. Key aspects of this side chain that influence activity include:

Length of the Chain: A specific chain length is typically required for optimal activity.

Nature of the Amine Group: this compound possesses a secondary amine, a feature it shares with other potent norepinephrine reuptake inhibitors like desipramine (B1205290) and nortriptyline. taylorandfrancis.com In contrast, tertiary amines, such as amitriptyline and imipramine, often exhibit a more mixed serotonin-norepinephrine reuptake inhibition profile. mayoclinic.org The secondary amine in this compound is a critical determinant of its strong affinity and selectivity for the norepinephrine transporter. taylorandfrancis.com

Computational Approaches in SAR Analysis

Computational methods are indispensable tools for elucidating the complex relationship between the structure of this compound and its biological function. These approaches allow for the prediction of molecular properties and interactions, guiding further research and drug design.

Molecular Modeling Techniques

Molecular modeling techniques, such as molecular mechanics, semi-empirical methods, and Density Functional Theory (DFT), have been employed to analyze maprotiline and its metabolites, including this compound. scialert.netdocsdrive.com These studies calculate various molecular properties to understand the molecule's behavior.

For instance, DFT calculations at the B3LYP/6-31G* level have been used to determine the optimized geometry and electronic properties of this compound. scialert.net One key finding from such analyses is the large energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This large HOMO-LUMO gap suggests that this compound is kinetically stable and less likely to react readily with other biomolecules. scialert.net Furthermore, calculations of solvation energy indicate low water solubility and high lipid solubility, which can influence the compound's clearance rate from the body. scialert.netdocsdrive.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. dergipark.org.trwikipedia.orgwikipedia.org For compounds like this compound, QSAR models can predict their inhibitory potency against the norepinephrine transporter based on various molecular descriptors. dergipark.org.trresearchgate.net

The process involves generating a dataset of molecules with known activities and calculating a wide range of descriptors that quantify their structural, physicochemical, and electronic properties. dergipark.org.tr These descriptors are then used to build a predictive model. While specific QSAR studies focusing solely on this compound are scarce, models developed for norepinephrine reuptake inhibitors provide valuable insights into the structural features that govern activity. nih.govdergipark.org.tr These models can help in designing new analogs with potentially improved therapeutic profiles. benthamdirect.com

Statistical Methods for SAR (e.g., Multiple Linear Regression, Principal Component Analysis)

Statistical methods are the engine behind QSAR modeling. Multiple Linear Regression (MLR) is a commonly used technique to establish a linear relationship between the biological activity and a set of molecular descriptors. researchgate.net The goal of MLR is to create a simple and interpretable equation that can predict the activity of new compounds. annamalaiuniversity.ac.in

Principal Component Analysis (PCA) is another valuable statistical tool used in SAR. PCA is a dimensionality reduction technique that can be used to identify the most important descriptors from a large set and to visualize the relationships between different compounds in a multidimensional descriptor space. This helps in understanding the underlying patterns in the data and in selecting the most relevant variables for building a robust QSAR model.

Machine Learning Applications in SAR (e.g., Artificial Neural Networks, Support Vector Machines)

In recent years, machine learning algorithms have gained prominence in QSAR studies due to their ability to model complex, non-linear relationships between chemical structure and biological activity. mdpi.comtandfonline.comtechtarget.com For antidepressants, machine learning can be used to develop highly predictive QSAR models. mdpi.comresearchgate.net

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. They can learn from data and recognize complex patterns, making them well-suited for QSAR modeling.

Support Vector Machines (SVMs): SVMs are supervised learning models that can be used for both classification and regression tasks. In the context of SAR, SVMs can be used to classify compounds as active or inactive, or to predict their potency.

These advanced computational methods offer the potential to create more accurate and reliable predictive models for compounds like this compound, aiding in the discovery of novel therapeutic agents. mdpi.comnationalelfservice.net

Elucidation of Key Structural Determinants for Pharmacological Activity and Metabolic Fate

The pharmacological activity and metabolic fate of this compound are intrinsically linked to its specific structural features.

Pharmacological Activity: The primary pharmacological action of this compound is the potent and selective inhibition of norepinephrine reuptake. nih.govtaylorandfrancis.com The key structural determinants for this activity are:

The Tetracyclic Core: This rigid structure provides the necessary conformation for high-affinity binding to the norepinephrine transporter. wikipedia.orgnih.gov

The Propylamine Side Chain: The three-carbon chain length is optimal for positioning the amine group for interaction with the transporter.

The Secondary Amine: The N-demethylation of the parent compound, maprotiline, to form the secondary amine of this compound is crucial for its enhanced selectivity for the norepinephrine transporter over the serotonin transporter. taylorandfrancis.com

Metabolic Fate: this compound is the major active metabolite of maprotiline, formed primarily through N-demethylation by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. nih.govtaylorandfrancis.comresearchgate.net The structure of this compound makes it a substrate for further metabolism, which can include hydroxylation of the aromatic rings and subsequent conjugation before excretion. nih.govdrugbank.com The pharmacokinetic profile of this compound, including its distribution and elimination, is influenced by its structural properties. nih.gov

Below is an interactive data table summarizing the key structural features and their influence on the activity of this compound.

| Structural Feature | Influence on Pharmacological Activity and Metabolic Fate |

| Tetracyclic Ring System | Provides a rigid conformation essential for high-affinity and selective binding to the norepinephrine transporter. |

| Propylamine Side Chain | The three-carbon length is optimal for interaction with the transporter binding site. |

| Secondary Amine Group | Crucial for the potent and selective inhibition of norepinephrine reuptake. It is the result of the N-demethylation of maprotiline. |

The following table outlines the computational approaches used in the SAR analysis of compounds like this compound.

| Computational Approach | Application in SAR Analysis |

| Molecular Modeling (DFT) | Calculation of electronic properties (e.g., HOMO-LUMO gap) to assess kinetic stability and reactivity. |

| QSAR Modeling | Development of mathematical models to predict the biological activity of new compounds based on their molecular descriptors. |

| Statistical Methods (MLR, PCA) | Building and validating QSAR models by identifying key descriptors and establishing relationships with activity. |

| Machine Learning (ANN, SVM) | Creating complex, non-linear models for more accurate prediction of pharmacological activity. |

Implications for Rational Drug Design and Metabolite Profiling

The study of this compound, the primary and pharmacologically active metabolite of the tetracyclic antidepressant Maprotiline, offers significant insights into the fields of rational drug design and metabolite profiling. Understanding the structure-activity relationship (SAR) of this key metabolite is crucial for optimizing therapeutic agents and ensuring comprehensive pharmacological assessment.

Rational Drug Design:

The chemical transformation from Maprotiline to this compound involves N-demethylation, a common metabolic pathway for many psychoactive compounds. drugbank.com This seemingly minor structural modification—the removal of a methyl group from the terminal nitrogen of the propyl side chain—has important implications for the compound's pharmacological profile.

From a rational drug design perspective, the existence and activity of this compound highlight several key considerations:

Active Metabolites as Therapeutic Agents: The recognition that metabolites can be pharmacologically active opens avenues for their development as standalone drugs. researchgate.net Active metabolites may offer advantages over the parent drug, such as improved selectivity, a better side-effect profile, or more favorable pharmacokinetic properties. The study of this compound's specific receptor binding affinities and functional activities could reveal it as a potentially more refined therapeutic agent.

Structure-Activity Relationship (SAR) Insights: The comparison between Maprotiline (a tertiary amine) and this compound (a secondary amine) provides valuable SAR data. Generally, in the class of tricyclic and tetracyclic antidepressants, secondary amines tend to exhibit greater selectivity for norepinephrine reuptake inhibition compared to tertiary amines, which often have more potent effects on serotonin reuptake and are stronger antagonists at muscarinic and histaminergic receptors. wikipedia.org This structural difference can translate to a different clinical profile, potentially with fewer anticholinergic and sedative side effects for the demethylated metabolite.

Prodrug Strategies: Understanding the metabolic conversion to an active form allows for the design of prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent. While Maprotiline itself is active, knowledge of its conversion to this compound could inform the design of novel compounds that are efficiently metabolized to a desired active form, potentially optimizing absorption, distribution, and duration of action.

The following table summarizes the structural change from Maprotiline to this compound and its general implications for activity, which is a foundational concept in rational drug design.

| Compound | Chemical Structure | Amine Type | General Activity Profile |

| Maprotiline | N-methyl-9,10-ethanoanthracene-9(10H)-propanamine | Tertiary Amine | Potent norepinephrine reuptake inhibitor with notable antihistaminic and some anticholinergic effects. drugbank.comnih.gov |

| This compound | 9,10-ethanoanthracene-9(10H)-propanamine | Secondary Amine | Expected to retain potent norepinephrine reuptake inhibition, potentially with increased selectivity and reduced antihistaminic and anticholinergic activity. |

Metabolite Profiling:

Metabolite profiling is the process of identifying and quantifying the metabolic products of a drug within a biological system. The case of this compound underscores the critical importance of this process in drug development and clinical pharmacology.

Pharmacokinetic Variability: The rate of metabolism of Maprotiline to this compound can vary significantly between individuals due to genetic polymorphisms in metabolic enzymes, such as cytochrome P450 isoenzymes. This variability can lead to different ratios of parent drug to metabolite, which may, in turn, affect both efficacy and tolerability. Metabolite profiling in patients allows for a more personalized approach to therapy.

Analytical Methodologies: The need to accurately quantify both Maprotiline and this compound in biological matrices (e.g., plasma, serum, urine) has driven the development of sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a commonly employed technique for the simultaneous determination of both compounds. nih.govoup.com These methods are essential for therapeutic drug monitoring and pharmacokinetic research.

The table below presents key pharmacokinetic parameters for Maprotiline and this compound, illustrating the importance of individual metabolite assessment.

| Parameter | Maprotiline | This compound | Significance for Metabolite Profiling |

| Metabolism | Undergoes N-demethylation to form this compound. drugbank.com | Is the primary active metabolite of Maprotiline. drugbank.com | Profiling is necessary to understand the complete picture of active compounds in the system. |

| Brain Penetration | Can cross the blood-brain barrier. nih.gov | Also capable of penetrating the brain. nih.gov | Confirms the metabolite's potential to contribute to the central therapeutic effects. |

| Half-life | Approximately 51 hours. wikipedia.org | Can have a prolonged half-life. | The long half-life of the active metabolite contributes to the sustained clinical effect and must be considered in dosing regimens. |

| Analytical Detection | Can be measured by HPLC. nih.govoup.com | Can be co-measured with the parent drug using HPLC. nih.govoup.com | Enables the monitoring of both compounds for clinical and research purposes. |

Preclinical and Translational Research

In Vitro Pharmacological Characterization

In vitro pharmacological characterization involves a series of laboratory-based assays to determine how a compound interacts with specific biological targets. This step is crucial for understanding a drug's mechanism of action and its potential therapeutic effects.

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. giffordbioscience.commerckmillipore.combmglabtech.comnih.gov These assays often employ radiolabeled ligands to quantify the binding of a test compound to its target. giffordbioscience.commerckmillipore.com The data generated, such as the inhibition constant (Ki) and the concentration of an inhibitor that reduces a biological activity by 50% (IC50), are vital for assessing a compound's potency and selectivity. giffordbioscience.com

Transporter uptake inhibition assays are essential for evaluating a compound's potential to interfere with the function of transporter proteins. bioivt.comsolvobiotech.comevotec.comnih.govfrontiersin.org These proteins play a critical role in the movement of neurotransmitters and other substances across cell membranes. nih.govfrontiersin.org Inhibition of these transporters is a key mechanism of action for many antidepressant drugs.

Standard methods for these assays include using transporter-transfected human embryonic kidney (HEK) 293 cells or synaptosomes from rat brains. nih.govfrontiersin.org These systems allow for the measurement of a compound's ability to block the uptake of specific radiolabeled substrates. nih.govfrontiersin.org For Desmethylmaprotiline, its activity at monoamine transporters would be of particular interest, given the pharmacology of its parent compound, Maprotiline (B82187).

Enzyme kinetic studies are performed to understand how a compound affects the activity of specific enzymes. researchgate.netresearchgate.netwikipedia.orgnih.govaps.org These studies can reveal whether a compound acts as an inhibitor or an activator of an enzyme and can provide insights into its metabolic pathways. researchgate.netwikipedia.org

The formation of this compound from Maprotiline is primarily mediated by the cytochrome P-450 (CYP) enzymes, specifically CYP2D6 and CYP1A2. researchgate.net Enzyme kinetic studies have shown that the formation of this compound follows a two-enzyme model, with both high and low-affinity sites for Maprotiline. researchgate.net Quinidine (B1679956) competitively inhibits the high-affinity site (mediated by CYP2D6), while furafylline (B147604) non-competitively inhibits the low-affinity site (mediated by CYP1A2). researchgate.net At typical plasma concentrations of Maprotiline, it is estimated that CYP2D6 is responsible for approximately 83% of this compound formation. researchgate.net

Table 1: Enzyme Kinetic Parameters for this compound Formation

| Enzyme | Inhibition Type | Inhibitor | K(M) (µM) | K(i,nc) (µM) |

| CYP2D6 | Competitive | Quinidine | 71 and 84 | 0.13 and 0.61 |

| CYP1A2 | Non-competitive | Furafylline | 531 and 426 | 0.11 and 1.3 |

| Data derived from incubations with human liver microsomes from two different donors. researchgate.net |

Animal Model Investigations

Animal models are indispensable tools in preclinical research, providing a means to study the physiological and behavioral effects of a compound in a living organism. frontiersin.orgnih.govlabome.comukdri.ac.ukmdpi.comresearchgate.nettaconic.com The selection of an appropriate animal model is crucial for the translational relevance of the research findings. nih.govfrontiersin.orgmdpi.comtaconic.com

Neurochemical profiling in rodent brains allows researchers to investigate how a compound alters the levels of neurotransmitters and their metabolites. nih.govpsu.edusemanticscholar.orgnih.gov Techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) or mass spectrometry are often used for these studies. semanticscholar.org

While direct neurochemical profiling data for this compound is not extensively available in the provided results, studies on its parent compound, Maprotiline, have shown effects on monoamine neurotransmitter systems. psu.edu It is plausible that this compound contributes to these effects. Further studies could elucidate the specific changes in neurotransmitter levels in various brain regions following the administration of this compound.

Behavioral phenotyping in animal models is used to assess the effects of a compound on behaviors that are relevant to human psychiatric disorders. nih.govlabome.comduke-nus.edu.sgnih.govmdpi.com For a compound with potential antidepressant effects, relevant models would include those that measure anxiety-like behaviors and learned helplessness. labome.comresearchgate.net

Commonly used behavioral tests for assessing antidepressant-like activity in rodents include the forced swim test and the tail suspension test. labome.com While specific behavioral phenotyping data for this compound is not detailed in the provided search results, its close structural and metabolic relationship to Maprotiline suggests that it would likely exhibit activity in these models. The evaluation of this compound in such behavioral paradigms would be a critical step in its preclinical development.

Pharmacokinetic-Pharmacodynamic (PK/PD) Integration in Preclinical Settings